3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-16(12-20-11-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOLHUUUJHXGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744094 | |
| Record name | 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-99-0 | |
| Record name | 3-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Pyridine Core
The pyridine ring, a key scaffold in this compound, can be synthesized via classical methods such as:
- Hantzsch Pyridine Synthesis: A multi-component reaction involving aldehydes, β-ketoesters, and ammonia or amines to form substituted pyridines.
- Chichibabin Pyridine Synthesis: A condensation approach using aldehydes and ammonia derivatives.
These methods provide a substituted pyridine intermediate suitable for further functionalization.
Introduction of the Benzyloxy Group
The benzyloxy substituent at the 3-position of the pyridine ring is typically introduced by:
- Nucleophilic substitution reactions , where a suitable leaving group (e.g., halide) on the pyridine ring is displaced by benzyl alcohol or its derivatives under basic or catalytic conditions.
- This step ensures selective installation of the benzyloxy moiety, which imparts specific electronic and steric properties to the molecule.
Installation of the Boronate Ester Group
The boronate ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is introduced via:
- Palladium-catalyzed borylation reactions , commonly using bis(pinacolato)diboron as the boron source.
- The reaction typically proceeds under mild conditions with a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate.
- This step converts a suitable halogenated pyridine intermediate (often bromide or iodide) into the boronate ester, a key functional group for subsequent cross-coupling reactions.
Industrial Scale Considerations
For large-scale production, process optimization may include:
- Use of continuous flow reactors to enhance reaction efficiency, control temperature, and improve yields.
- Optimization of catalyst loading and reaction time to minimize cost and environmental impact.
- Implementation of purification protocols tailored to maintain compound purity (>98%) suitable for research and pharmaceutical applications.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Pyridine ring synthesis | Hantzsch or Chichibabin methods | 70–85 | Choice depends on substitution pattern |
| Benzyloxy group introduction | Benzyl alcohol, base (e.g., K2CO3), solvent (DMF) | 75–90 | Nucleophilic aromatic substitution |
| Boronate ester formation | Bis(pinacolato)diboron, Pd catalyst, base, solvent (dioxane) | 80–95 | Pd(PPh3)4 catalyst commonly used |
These yields are representative based on literature precedents for similar pyridine derivatives.
Summary of Key Preparation Insights
- The synthetic route is modular, allowing for selective functionalization of the pyridine ring.
- Palladium-catalyzed borylation is a critical step for installing the boronate ester, enabling further Suzuki-Miyaura cross-coupling reactions.
- The benzyloxy group introduction via nucleophilic substitution provides a handle for modifying electronic properties.
- The compound’s preparation is well-suited for scale-up with modern synthetic techniques including continuous flow chemistry.
- Stock solution preparation protocols ensure reproducibility and compound integrity for research use.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The boronate ester can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl or vinyl derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and benzyloxy groups. These functional groups allow the compound to interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The specific pathways involved depend on the context of its use, such as in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogues of the target compound:
Pharmacological Relevance
- The target compound has been utilized in synthesizing thieno[3,2-c]pyrazol-3-amine derivatives, which show potent glycogen synthase kinase-3α inhibition (IC₅₀ < 100 nM) .
- In contrast, 2-amino-5-boronate pyridine derivatives (CAS 191162-39-7) are employed in kinase inhibitor synthesis but require additional protecting groups due to amine reactivity .
Research Findings and Limitations
- Suzuki-Miyaura Coupling Efficiency: The target compound achieves coupling yields >80% with aryl halides, outperforming 3-phenoxy and 2-benzyloxy analogues .
- Stability Issues : Ethoxy-substituted boronate esters (e.g., CAS 1257553-87-9) are prone to hydrolysis under acidic conditions, limiting their utility in aqueous reactions .
- Synthetic Challenges : Compounds lacking directing groups (e.g., 3-(4,4,5,5-tetramethylborolan-2-yl)pyridine) require harsh conditions for functionalization, increasing side-product formation .
Biological Activity
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1375302-99-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 311.18 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and potential applications in drug development.
Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities, particularly in enzyme inhibition and interaction with biomolecular targets. The specific biological mechanisms for this compound have not been extensively documented; however, related compounds suggest potential interactions with various enzymes and receptors.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities. For instance, similar dioxaborolane derivatives have shown inhibition against cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions (DDIs), raising concerns regarding safety profiles in therapeutic applications.
| Compound | IC50 (μM) | Target | Remarks |
|---|---|---|---|
| This compound | TBD | Cytochrome P450 | Potential DDI concerns |
| Related Dioxaborolane Derivative | 0.34 | CYP3A4 | Significant inhibition |
Hepatitis C Virus Inhibition
A study focusing on non-nucleoside inhibitors of Hepatitis C virus (HCV) highlighted the importance of structural modifications in enhancing antiviral activity. While this compound was not directly tested in this context, its structural analogs demonstrated promising results against HCV by targeting the NS5B polymerase. The findings suggest that further exploration into this compound's antiviral potential could be warranted.
Safety Profile and Toxicology
The safety profile of this compound has not been thoroughly evaluated in clinical settings. However, preliminary hazard classifications indicate potential irritations upon contact and respiratory issues upon inhalation. Further toxicological assessments are necessary to establish a comprehensive safety profile.
Q & A
Basic Question
- X-ray crystallography : Resolve the stereoelectronic environment using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Confirm regiochemistry via ¹H NMR (benzyloxy protons: δ 4.5–5.0 ppm; pyridine protons: δ 7.5–8.5 ppm) and ¹¹B NMR (δ 30–35 ppm for dioxaborolane) .
- Mass spectrometry : ESI-HRMS validates molecular weight (C₁₈H₂₂BNO₃: [M+H]⁺ = 312.17) .
What safety protocols should be followed when handling this compound?
Basic Question
- Storage : Keep in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and avoid ignition sources (P210 code) due to flammability .
- Waste disposal : Neutralize with aqueous HCl before disposal (P302+P352 code) .
How can synthetic routes to this boronate ester be optimized for scalability?
Advanced Question
- Direct borylation : Use Pd-catalyzed Miyaura borylation of 3-benzyloxy-5-bromopyridine with bis(pinacolato)diboron (1.2 eq) in THF at 80°C (yield: 85–90%) .
- Protection/deprotection : Temporarily replace benzyloxy with TMS groups to reduce steric effects during coupling .
How should researchers interpret contradictory data on coupling efficiency with electron-deficient aryl halides?
Advanced Question
Contradictions arise from competing pathways:
- Electron-deficient partners may undergo rapid oxidative addition but slow transmetallation.
- Solution : Increase catalyst loading (5 mol% Pd) and use microwave-assisted heating (120°C, 10 min) to accelerate kinetics .
What purification techniques are effective for isolating this compound?
Basic Question
- Column chromatography : Use hexane/ethyl acetate (8:1) for baseline separation of boronate esters from Pd residues .
- Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline purity (>98%) .
How does the stability of this compound vary under different pH conditions?
Advanced Question
The dioxaborolane ring hydrolyzes in acidic (pH < 3) or strongly basic (pH > 12) conditions. Stability is optimal at pH 7–9 (aqueous DME), with a half-life >24 hours at 25°C .
What strategies enable functionalization of the pyridine ring post-cross-coupling?
Advanced Question
- Debenzylation : Hydrogenolysis (H₂, Pd/C) removes the benzyloxy group, exposing a hydroxyl for further substitution .
- Electrophilic substitution : Nitration or halogenation at the 2-position using directed ortho-metalation .
Are there alternative coupling partners beyond aryl halides for this boronate ester?
Advanced Question
Yes, it reacts with:
- Triflates : Higher reactivity than bromides under Pd(OAc)₂ catalysis .
- Iodonium salts : Enable room-temperature coupling with reduced catalyst loadings (2 mol%) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
